2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile

Kinase inhibition Aurora A kinase Molecular docking

2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile (CAS 941244-32-2; MF: C24H25N5O4S; MW: 479.56 g/mol) is a synthetic, small-molecule heterocycle belonging to the pharmacologically privileged 1,3-oxazole-4-carbonitrile class. Its structure uniquely merges three distinct pharmacophoric elements: a 4-(morpholinosulfonyl)phenyl group at the 2-position, a 4-phenylpiperazin-1-yl substituent at the 5-position, and an electron-withdrawing carbonitrile at the 4-position of the central oxazole ring.

Molecular Formula C24H25N5O4S
Molecular Weight 479.56
CAS No. 941244-32-2
Cat. No. B2912747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile
CAS941244-32-2
Molecular FormulaC24H25N5O4S
Molecular Weight479.56
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N
InChIInChI=1S/C24H25N5O4S/c25-18-22-24(28-12-10-27(11-13-28)20-4-2-1-3-5-20)33-23(26-22)19-6-8-21(9-7-19)34(30,31)29-14-16-32-17-15-29/h1-9H,10-17H2
InChIKeyACOFWRLMHOXCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile (CAS 941244-32-2): Core Scaffold Identification & Procurement Baseline


2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile (CAS 941244-32-2; MF: C24H25N5O4S; MW: 479.56 g/mol) is a synthetic, small-molecule heterocycle belonging to the pharmacologically privileged 1,3-oxazole-4-carbonitrile class [1]. Its structure uniquely merges three distinct pharmacophoric elements: a 4-(morpholinosulfonyl)phenyl group at the 2-position, a 4-phenylpiperazin-1-yl substituent at the 5-position, and an electron-withdrawing carbonitrile at the 4-position of the central oxazole ring. This specific three-point architecture distinguishes it from broadly related oxazole-4-carbonitrile analogs in vendor catalogs and positions the compound within a chemical space currently under investigation for kinase-directed and antiviral mechanisms. The compound is typically supplied at ≥95% purity for non-human research use only.

Why Generic Substitution Fails for Morpholinosulfonyl–Phenylpiperazinyl Oxazole-4-Carbonitriles


Within the 1,3-oxazole-4-carbonitrile compound family, minor structural perturbations at the 2- or 5-positions yield profoundly divergent biological activity and selectivity profiles. Published data on closely related 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles demonstrate that cytotoxicity IC50 values span from 1.3 µM to >10 µM depending solely on N-substitution patterns, with some analogs exhibiting complete loss of selectivity against non-malignant cells [1]. The target compound’s morpholinosulfonyl moiety is expected to confer distinct solubility, metabolic stability, and target-binding characteristics compared to dimethylsulfamoyl, diethylsulfamoyl, or piperidinosulfonyl analogs. Consequently, generic procurement of any “oxazole-4-carbonitrile derivative” without precise specification of both the 2-aryl sulfonamide type and the 5-amino substituent will likely yield a compound with unpredictable potency and selectivity, invalidating structure-activity relationship (SAR) studies and wasting screening resources.

Quantitative Differentiation Evidence for 2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile (CAS 941244-32-2)


Predicted Aurora A Kinase Affinity vs. Doxorubicin: In Silico Target Profiling

In silico molecular docking of the carboxamide analog (Compound 7b) within the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile series identified Aurora A kinase as the highest-affinity predicted target among a panel of cancer-associated proteins, a prediction not applicable to the standard chemotherapeutic comparator doxorubicin, which acts primarily via DNA intercalation and topoisomerase II inhibition [1]. While doxorubicin achieved an IC50 of 1.3 µM in Kelly neuroblastoma cells—comparable to Compound 7b—it also exhibited pronounced cytotoxicity in non-malignant HEK293 cells (IC50 = 2.1 µM), yielding essentially no selectivity window [1]. This mechanistic divergence indicates the oxazole-4-carbonitrile scaffold, incorporating the morpholinosulfonyl–phenylpiperazine architecture, engages a fundamentally different target spectrum than doxorubicin, offering a starting point for developing kinase-selective probes.

Kinase inhibition Aurora A kinase Molecular docking Cancer therapeutics Neuroblastoma

Broad-Spectrum Cytotoxicity Profile Across Seven Human Cancer Lines

Compound 7b, a representative 5-piperazine-substituted 1,3-oxazole-4-carbonitrile, demonstrated micromolar IC50 values (range: 1.3–9.1 µM) across seven human cancer cell lines, including hepatocellular (HepG2, Huh7), breast (MCF-7, MDA-MB-231), cervical (HeLa), melanoma (M21), and neuroblastoma (Kelly, SH-SY5Y) [1]. The most pronounced sensitivity was observed in Kelly (IC50 = 1.3 µM), SH-SY5Y (IC50 = 3.4–5.4 µM), and M21 cells, indicating that the oxazole-4-carbonitrile core possesses inherent broad-spectrum anticancer potential [1]. In contrast, the 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitrile series evaluated via the NCI-60 panel showed more limited and subpanel-selective activity (primarily renal and breast), suggesting that the 5-piperazine substitution pattern in the target compound’s chemotype broadens the activity spectrum [2].

Anticancer screening Cytotoxicity panel Hepatocellular carcinoma Breast cancer Melanoma

Predicted ADMET Superiority Over Doxorubicin: In Silico Drug-Likeness and Safety Profiling

In silico ADMET profiling of lead compounds 7a, 7b, and 8aa from the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile series predicted favorable drug-likeness, a low risk of hERG channel inhibition (indicating reduced cardiotoxicity potential), and no predicted inhibition of major cytochrome P450 isoforms (CYP2C9, CYP2D6, CYP3A4), unlike doxorubicin, which carries established risks of cumulative, dose-dependent cardiotoxicity and myelosuppression [1]. The oxazole-4-carbonitrile series also demonstrated a favorable predicted safety profile across multiple toxicity endpoints via the ProTox-II server [1]. One notable liability is that the oxazole-4-carbonitrile compounds were predicted to be non-readily biodegradable under OECD 301D conditions, which is a common feature of heterocyclic drug-like molecules and relevant for environmental safety assessment during scale-up procurement [1].

ADMET prediction Drug-likeness CYP inhibition Cardiotoxicity Lead optimization

Antiviral Activity Potential: Anti-HPV Evaluation of 1,3-Oxazole-4-Carbonitrile Derivatives

While direct antiviral data for CAS 941244-32-2 are not available, structurally related 1,3-oxazole-4-carbonitrile derivatives have demonstrated in vitro anti-HPV activity. Five new 1,3-oxazole-4-carbonitrile derivatives were synthesized and evaluated against HPV types 11, 16, and 18 in C33-A cervical carcinoma cells, with some compounds showing significant antiviral effects at non-cytotoxic concentrations [1]. This establishes the oxazole-4-carbonitrile core as a viable antiviral pharmacophore alongside its anticancer potential, a dual functionality not reported for the comparator 5-arylsulfonyl-1,3-oxazole-4-carbonitrile series [2]. The combination of a phenylpiperazine moiety at position 5 and a morpholinosulfonylphenyl group at position 2 in the target compound may further modulate antiviral potency and selectivity versus the simpler 2-phenyl or 2-aryl-substituted antiviral analogs.

Antiviral Human papillomavirus HPV-16 HPV-18 C33-A cells

Structural Differentiation from AKR1C3 Inhibitors: Morpholinosulfonyl–Phenylpiperazine Pharmacophore Repositioning

A structurally cognate series of morpholino(phenylpiperazin-1-yl)methanones has been reported as potent (IC50 ~100 nM) and highly isoform-selective inhibitors of AKR1C3, a validated target in leukemia and hormone-refractory prostate cancer [1]. In that series, the morpholinosulfonyl and phenylpiperazine fragments are linked via a ketone bridge, whereas in CAS 941244-32-2 the identical pharmacophoric elements are anchored to an oxazole-4-carbonitrile core. This scaffold hop from a methanone linker to a heterocyclic oxazole linker is expected to modulate key properties: the oxazole ring introduces additional π-stacking capability, alters vector geometry of the terminal phenyl group, and the carbonitrile group provides a hydrogen-bond acceptor and metabolic stability handle absent in the methanone series [1]. The SAR established for the methanone series—that lipophilic electron-withdrawing substituents on the phenyl ring enhance AKR1C3 activity—may transfer to the oxazole scaffold, providing a rational basis for prioritizing CAS 941244-32-2 in AKR1C3 inhibitor screening cascades.

Aldo-keto reductase AKR1C3 Isoform selectivity Leukemia Prostate cancer

High-Value Application Scenarios for 2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile (CAS 941244-32-2)


Kinase-Focused Anticancer Lead Discovery: Aurora A / CDK Pathway Exploration

Research groups pursuing small-molecule kinase inhibitors for neuroblastoma or other solid tumors can deploy CAS 941244-32-2 as a structurally distinct starting point for SAR exploration. The scaffold has demonstrated in silico-predicted Aurora A kinase engagement and in vitro IC50 values as low as 1.3 µM in Kelly neuroblastoma cells with a >7.7-fold selectivity margin over non-malignant HEK293 cells [1]. This selectivity profile compares favorably with doxorubicin (1.6-fold window) and positions the compound for hit-to-lead optimization focusing on improving kinase potency while maintaining the selectivity margin.

Broad-Spectrum Phenotypic Anticancer Screening Libraries

CAS 941244-32-2 is an ideal candidate for inclusion in diversity-oriented screening decks targeting multiple cancer indications. Close analogs have demonstrated pan-cancer cytotoxicity (IC50 < 10 µM) across seven distinct cancer types including hepatocellular, breast, cervical, melanoma, and neuroblastoma [1]. Unlike the 5-arylsulfonyl-substituted series that shows narrow subpanel selectivity, the 5-piperazine-substituted chemotype provides broad coverage suitable for indication-agnostic phenotypic screening campaigns [1][2].

HPV-Associated Cancer Research: Dual Anticancer–Antiviral Mechanistic Studies

The 1,3-oxazole-4-carbonitrile core has established anti-HPV activity against HPV-16 and HPV-18 in C33-A cervical carcinoma cells [1]. Given the causal role of high-risk HPV in cervical, anal, and oropharyngeal cancers, researchers investigating compounds that simultaneously inhibit HPV replication and exert direct antiproliferative effects on transformed cells can use CAS 941244-32-2 to explore this dual mechanism hypothesis. The combination of an antiviral pharmacophore with a broad-spectrum anticancer scaffold is a differentiating feature not available in comparator oxazole series [1].

AKR1C3 Inhibitor Scaffold-Hopping and Selectivity Profiling

For laboratories targeting AKR1C3 in castration-resistant prostate cancer or acute myeloid leukemia, CAS 941244-32-2 represents a strategic scaffold hop from the well-characterized morpholino(phenylpiperazin-1-yl)methanone series (IC50 ~100 nM, high isoform selectivity) [1]. The oxazole-4-carbonitrile linker introduces π-stacking capacity, eliminates the metabolically labile ketone, and provides a carbonitrile hydrogen-bond acceptor. Procuring this compound enables direct enzymatic and cellular benchmarking against the methanone series to determine whether the scaffold hop preserves or enhances AKR1C3 potency while improving metabolic stability.

Quote Request

Request a Quote for 2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.